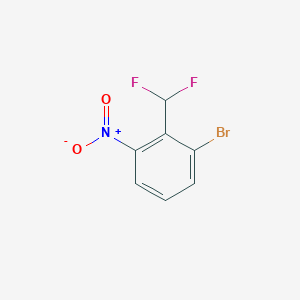
1-Bromo-2-(difluoromethyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-3-nitrobenzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution.
Another method involves the nitration of 1-bromo-2-(difluoromethyl)benzene. This process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, using advanced techniques and equipment to control reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a catalyst or specific conditions to proceed efficiently.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the difluoromethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 1-bromo-2-(difluoromethyl)-3-aminobenzene.
Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-1-(difluoromethyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-(difluoromethyl)benzene: The position of the difluoromethyl group affects its chemical properties and reactivity.
Uniqueness
1-Bromo-2-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H4BrF2NO2 |
|---|---|
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-4-2-1-3-5(11(12)13)6(4)7(9)10/h1-3,7H |
InChI-Schlüssel |
AXCVJURTKGSHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
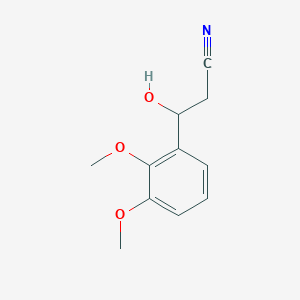
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
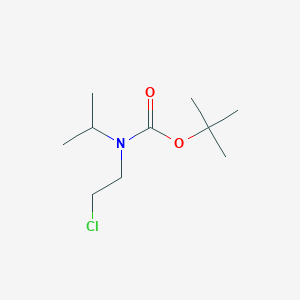
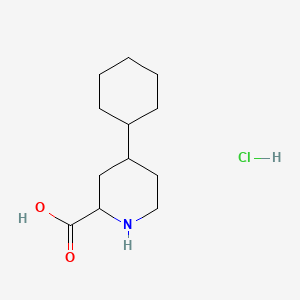

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
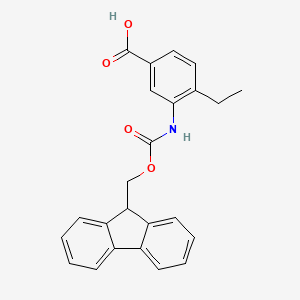


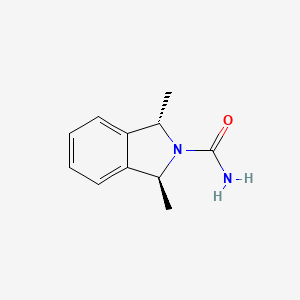
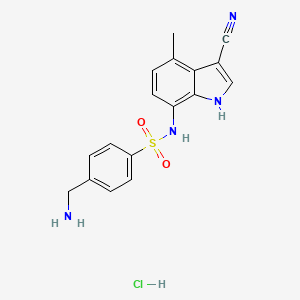
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
